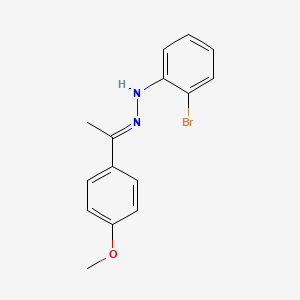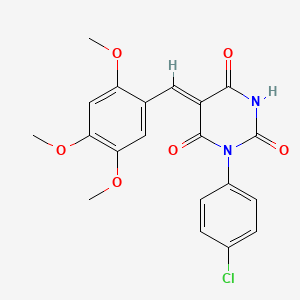
1-(4-methoxyphenyl)ethanone (2-bromophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)ethanone (2-bromophenyl)hydrazone, commonly known as BMEH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMEH is a hydrazone derivative that can be synthesized through a simple and efficient method.
作用机制
The mechanism of action of BMEH is not fully understood. However, studies have suggested that BMEH exerts its biological activities through the inhibition of enzymes and the modulation of signaling pathways. BMEH has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the hydrolysis of acetylcholine in the nervous system. BMEH has also been shown to modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BMEH has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BMEH exhibits anticancer, antimicrobial, and antiviral properties. BMEH has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In vivo studies have shown that BMEH exhibits analgesic and anti-inflammatory properties.
实验室实验的优点和局限性
BMEH has several advantages for lab experiments. BMEH is easy to synthesize, and the purity of the synthesized BMEH can be confirmed through various analytical techniques. BMEH is also stable under normal laboratory conditions, which makes it suitable for long-term storage. However, BMEH has some limitations for lab experiments. BMEH is insoluble in water, which makes it difficult to use in aqueous solutions. BMEH also has low solubility in organic solvents, which limits its use in certain applications.
未来方向
There are several future directions for the study of BMEH. One potential direction is the study of BMEH as a potential inhibitor of enzymes involved in the pathogenesis of various diseases such as Alzheimer's disease and cancer. Another potential direction is the study of BMEH as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science. Further studies are also needed to understand the mechanism of action of BMEH and its potential applications in various fields.
Conclusion:
In conclusion, BMEH is a chemical compound that has potential applications in various fields. BMEH can be synthesized through a simple and efficient method, and its purity can be confirmed through various analytical techniques. BMEH has been studied for its anticancer, antimicrobial, and antiviral properties, as well as its potential as an inhibitor of enzymes involved in the pathogenesis of various diseases. Further studies are needed to fully understand the mechanism of action of BMEH and its potential applications in various fields.
合成方法
BMEH can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-bromobenzaldehyde and 4-methoxyacetophenone in the presence of hydrazine hydrate. The reaction results in the formation of BMEH, which can be purified through recrystallization. The purity of the synthesized BMEH can be confirmed through various analytical techniques such as melting point determination, TLC analysis, and NMR spectroscopy.
科学研究应用
BMEH has potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, BMEH has been studied for its anticancer, antimicrobial, and antiviral properties. BMEH has also been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In biochemistry, BMEH has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
属性
IUPAC Name |
2-bromo-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11(12-7-9-13(19-2)10-8-12)17-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZPFUYEFNGAKV-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1Br)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1Br)/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6007158.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-thiophenedione](/img/structure/B6007169.png)
![4-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6007172.png)

![1-[2-methoxy-4-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007180.png)
![4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6007208.png)

![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one](/img/structure/B6007212.png)
![1-(2-{[(2,4-difluorobenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007220.png)


![2-{3-[2-(cyclohexylmethyl)-4-morpholinyl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B6007249.png)
![3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B6007261.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-6-hydroxy-N-methylnicotinamide](/img/structure/B6007270.png)